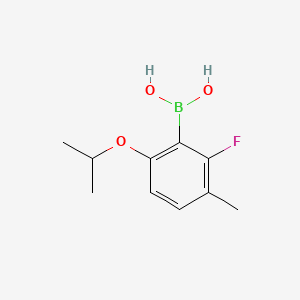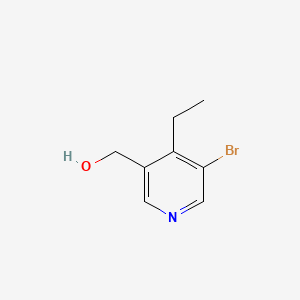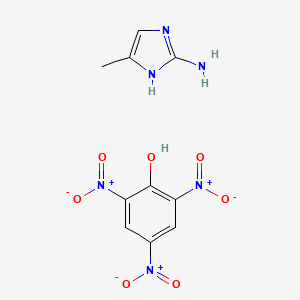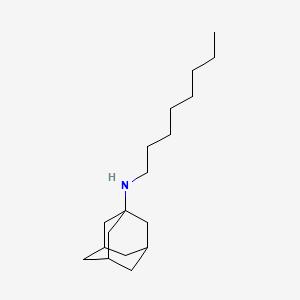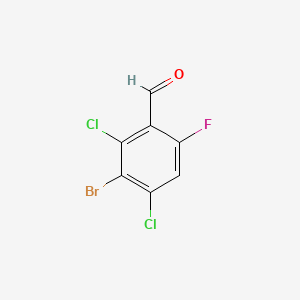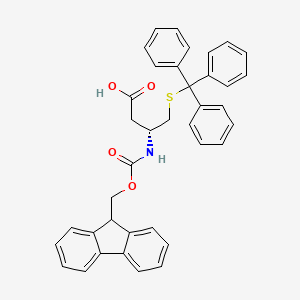
Methyl 2-chloro-3-fluoro-4-ethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-chloro-3-fluoro-4-ethoxybenzoate is an organic compound with the molecular formula C10H10ClFO3. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and ethoxy groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-3-fluoro-4-ethoxybenzoate typically involves the esterification of 2-chloro-3-fluoro-4-ethoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-chloro-3-fluoro-4-ethoxybenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles such as bromine or nitronium ions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Electrophilic Aromatic Substitution: Reagents such as bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzoates with various functional groups.
Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives of the original compound.
Hydrolysis: The major products are 2-chloro-3-fluoro-4-ethoxybenzoic acid and methanol.
Applications De Recherche Scientifique
Methyl 2-chloro-3-fluoro-4-ethoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds.
Medicine: It is investigated for its potential use in the synthesis of pharmaceutical agents.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of methyl 2-chloro-3-fluoro-4-ethoxybenzoate involves its interaction with various molecular targets. The presence of electron-withdrawing groups such as chlorine and fluorine on the benzene ring makes it a reactive intermediate in electrophilic aromatic substitution reactions. The ethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-chloro-3-fluoro-4-methoxybenzoate: Similar structure but with a methoxy group instead of an ethoxy group.
Ethyl 3-chloro-4-ethoxybenzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 4-chloro-2-fluorobenzoate: Similar structure but with different positions of the chlorine and fluorine atoms.
Uniqueness
Methyl 2-chloro-3-fluoro-4-ethoxybenzoate is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The combination of chlorine, fluorine, and ethoxy groups on the benzene ring makes it a versatile intermediate for various chemical transformations.
Propriétés
Formule moléculaire |
C10H10ClFO3 |
|---|---|
Poids moléculaire |
232.63 g/mol |
Nom IUPAC |
methyl 2-chloro-4-ethoxy-3-fluorobenzoate |
InChI |
InChI=1S/C10H10ClFO3/c1-3-15-7-5-4-6(10(13)14-2)8(11)9(7)12/h4-5H,3H2,1-2H3 |
Clé InChI |
UVDBSVZZVFISRL-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C(=C(C=C1)C(=O)OC)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1R)-1-Phenylethyl]oxetan-3-amine hydrochloride](/img/structure/B14022717.png)
![10-Amino-2,3,5,10-tetrahydro-1H,11H-benzo[d]pyrazolo[1,2-a][1,2]diazepin-11-one](/img/structure/B14022725.png)
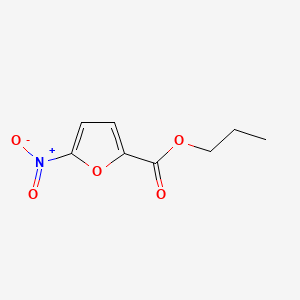
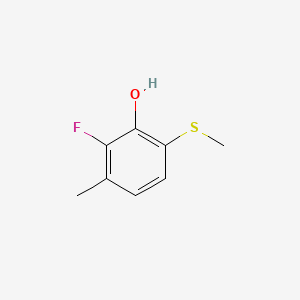
![N-[(3-fluorophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B14022746.png)
